molecular formula C15H21NO3 B8264475 Methyl 2-((2,6-diisopropylphenyl)amino)-2-oxoacetate CAS No. 42022-53-7

Methyl 2-((2,6-diisopropylphenyl)amino)-2-oxoacetate

Cat. No.: B8264475
CAS No.: 42022-53-7
M. Wt: 263.33 g/mol
InChI Key: CLAQXVLDUFSVHK-UHFFFAOYSA-N
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Description

Methyl 2-((2,6-diisopropylphenyl)amino)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to an amino-substituted oxoacetate moiety

Properties

IUPAC Name

methyl 2-[2,6-di(propan-2-yl)anilino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-9(2)11-7-6-8-12(10(3)4)13(11)16-14(17)15(18)19-5/h6-10H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAQXVLDUFSVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601188613
Record name Methyl 2-[[2,6-bis(1-methylethyl)phenyl]amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42022-53-7
Record name Methyl 2-[[2,6-bis(1-methylethyl)phenyl]amino]-2-oxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42022-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[2,6-bis(1-methylethyl)phenyl]amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2,6-diisopropylphenyl)amino)-2-oxoacetate typically involves the reaction of 2,6-diisopropylaniline with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is subsequently esterified to yield the final product. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: 0°C to room temperature

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2,6-diisopropylphenyl)amino)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Methyl 2-((2,6-diisopropylphenyl)amino)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-((2,6-diisopropylphenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2,6-dimethylphenyl)amino)-2-oxoacetate
  • Methyl 2-((2,6-diethylphenyl)amino)-2-oxoacetate
  • Methyl 2-((2,6-dipropylphenyl)amino)-2-oxoacetate

Uniqueness

Methyl 2-((2,6-diisopropylphenyl)amino)-2-oxoacetate is unique due to the presence of the bulky isopropyl groups, which can influence its steric and electronic properties. These groups can affect the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

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